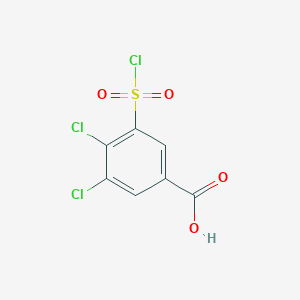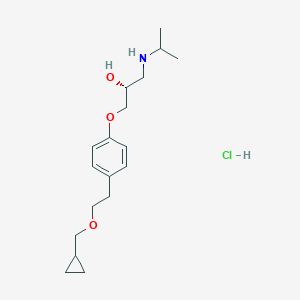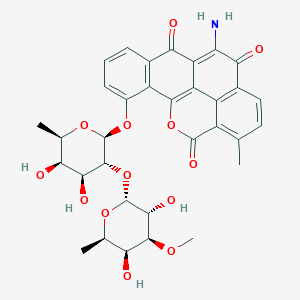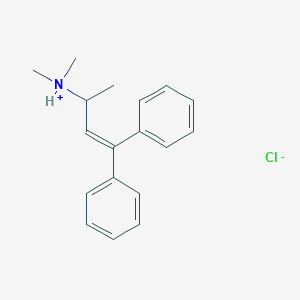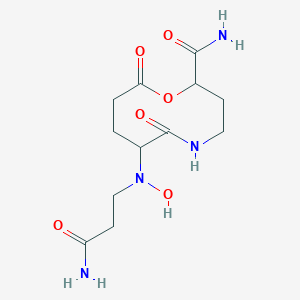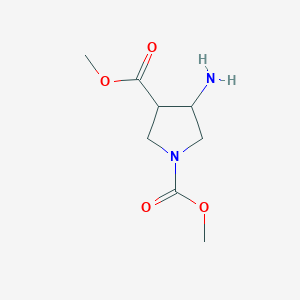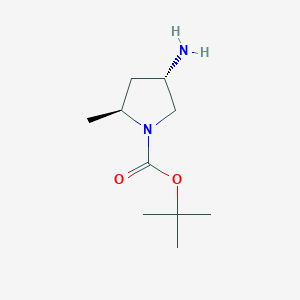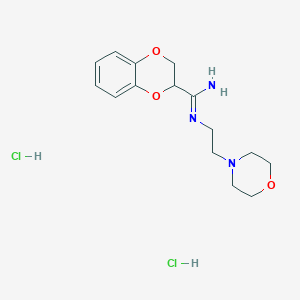
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as AG-013736 or axitinib. Axitinib is a tyrosine kinase inhibitor that has been shown to have anti-tumor activity.
Wirkmechanismus
The mechanism of action of axitinib involves the inhibition of receptor tyrosine kinases. Axitinib binds to the ATP-binding site of these receptors, preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in tumor angiogenesis and proliferation.
Biochemische Und Physiologische Effekte
Axitinib has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in tumor angiogenesis. Axitinib also inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In addition, axitinib has been shown to reduce tumor microvessel density and increase tumor necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of axitinib is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in tumor angiogenesis and proliferation. However, axitinib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, axitinib has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of axitinib. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to axitinib therapy. In addition, there is interest in combining axitinib with other anti-tumor agents to improve its effectiveness. Finally, there is interest in studying the role of axitinib in other disease states, such as diabetic retinopathy.
Synthesemethoden
The synthesis of axitinib involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This is followed by the synthesis of the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to produce the desired product, axitinib. The final product is obtained as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Axitinib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. These receptors are involved in tumor angiogenesis and proliferation. Axitinib has been shown to inhibit the growth of several tumor cell lines in vitro and in vivo.
Eigenschaften
CAS-Nummer |
130482-64-3 |
|---|---|
Produktname |
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride |
Molekularformel |
C15H23Cl2N3O3 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
N'-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O3.2ClH/c16-15(17-5-6-18-7-9-19-10-8-18)14-11-20-12-3-1-2-4-13(12)21-14;;/h1-4,14H,5-11H2,(H2,16,17);2*1H |
InChI-Schlüssel |
HOTKGTLXLVPZCO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
Kanonische SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
Synonyme |
1,4-Benzodioxin-2-carboximidamide, 2,3-dihydro-N-(2-(4-morpholinyl)eth yl)-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



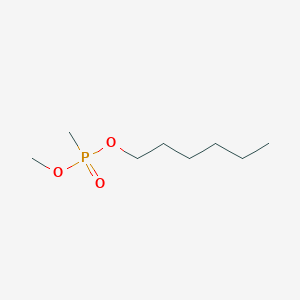
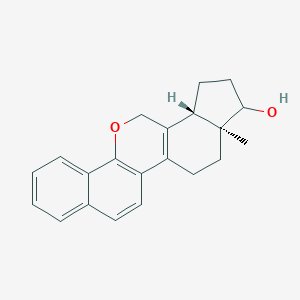
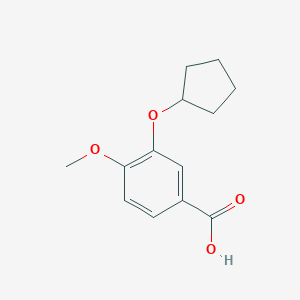
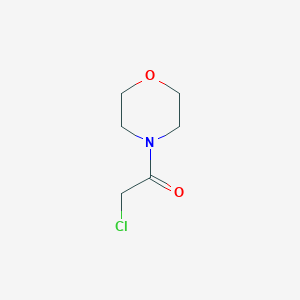
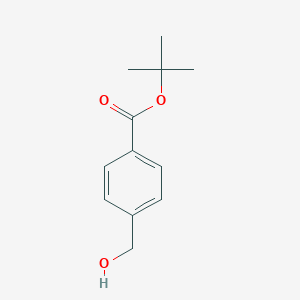
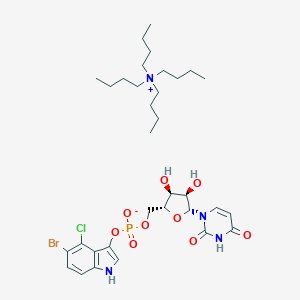
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
